REACTION_CXSMILES
|
[CH:1]([N:4]([CH:8]([CH3:10])[CH3:9])[P:5](Cl)Cl)([CH3:3])[CH3:2].[CH3:11][Si:12]([CH3:17])([CH3:16])[CH2:13][CH2:14][OH:15].CCN(CC)CC.[CH3:25][CH2:26][O:27]CC>>[CH:1]([N:4]([CH:8]([CH3:10])[CH3:9])[P:5]([O:27][CH2:26][CH2:25][Si:12]([CH3:16])([CH3:13])[CH3:11])[O:15][CH2:14][CH2:13][Si:12]([CH3:17])([CH3:16])[CH3:11])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(P(Cl)Cl)C(C)C
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCO)(C)C
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(P(Cl)Cl)C(C)C
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-1 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mild exotherm (+1-2° C.)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The resultant cake was washed twice with 30 mL each of Et2O
|
Type
|
WASH
|
Details
|
The combined filtrates were washed 2×100 mL of saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness under vacuum at room temperature
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(P(OCC[Si](C)(C)C)OCC[Si](C)(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 49.56 mmol | |
AMOUNT: MASS | 18.12 g | |
YIELD: PERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |